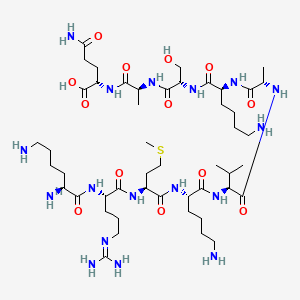
PEP4C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PEP4C is widely used in scientific research, particularly in the study of synaptic transmission and plasticity. Its applications include:
Chemistry: Used as a control peptide in studies involving peptide synthesis and modification.
Biology: Helps in understanding the role of AMPA receptors in neuronal communication and plasticity.
Industry: Utilized in the development of research tools and assays for studying protein-protein interactions
Mecanismo De Acción
Target of Action
PEP4C, also known as GluR4cr, primarily targets the C-terminus of the GluA2 subunit of the AMPA receptor and the N-ethylmaleimide-sensitive fusion protein (NSF) . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . NSF is a protein involved in the fusion of vesicles in the cell, playing a crucial role in neurotransmitter release .
Mode of Action
This compound acts as an inactive control peptide analog of pep2m , a peptide inhibitor . It inhibits the interaction between the C-terminus of the GluA2 subunit and NSF . This interaction is essential for the regulation of synaptic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the AMPA receptor cycling . This pathway plays a significant role in synaptic transmission and plasticity . By inhibiting the interaction between the GluA2 subunit and NSF, this compound can potentially affect the regulation of this pathway .
Pharmacokinetics
Peptides are generally well-absorbed and distributed throughout the body, but they can be rapidly metabolized and excreted, which may impact their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of synaptic transmission . By inhibiting the interaction between the GluA2 subunit and NSF, this compound may affect the cycling of AMPA receptors, potentially influencing synaptic plasticity and neurotransmission .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can generally influence the activity and stability of peptides
Análisis Bioquímico
Biochemical Properties
PEP4C is an inactive control peptide analog of pep2m, a peptide inhibitor of the interaction between the C-terminus of the GluA2 (AMPA receptor) subunit and N-ethylmaleimide-sensitive fusion protein (NSF) . It interacts with various enzymes, proteins, and other biomolecules, significantly influencing biochemical reactions .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function by altering cytosolic calcium and NFAT activity, along with the transcriptional up-regulation of canonical targets PTGS2 and IL6 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inactive control peptide analog of pep2m, inhibiting the interaction between the C-terminus of the GluA2 (AMPA receptor) subunit and NSF .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PEP4C is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While this compound is primarily produced for research purposes, industrial-scale production would follow similar principles as SPPS but with optimizations for larger batch sizes. This includes automated peptide synthesizers and large-scale purification systems to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
PEP4C can undergo various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to create analogs of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Reduced this compound with free thiols.
Substitution: This compound analogs with modified amino acid residues.
Comparación Con Compuestos Similares
PEP4C is similar to other control peptides used in research, such as pep2m. its uniqueness lies in its specific sequence and its role as an inactive analog. Similar compounds include:
pep2m: An active peptide inhibitor of the GluA2-NSF interaction.
GluR4b: Another control peptide with a different sequence but similar function.
GluR4a: A peptide with a different target but used in similar research contexts
This compound’s specificity and inactivity make it an essential tool for distinguishing the effects of active peptides in various experimental setups.
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91N17O13S/c1-26(2)37(46(76)58-28(4)38(68)59-30(14-7-10-21-50)42(72)64-35(25-66)45(75)57-27(3)39(69)63-34(47(77)78)17-18-36(53)67)65-44(74)31(15-8-11-22-51)61-43(73)33(19-24-79-5)62-41(71)32(16-12-23-56-48(54)55)60-40(70)29(52)13-6-9-20-49/h26-35,37,66H,6-25,49-52H2,1-5H3,(H2,53,67)(H,57,75)(H,58,76)(H,59,68)(H,60,70)(H,61,73)(H,62,71)(H,63,69)(H,64,72)(H,65,74)(H,77,78)(H4,54,55,56)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDVEKDEUNWDBZ-SKYKFSGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H91N17O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of PEP4c in the context of the research paper on synaptic strength changes in the hippocampus?
A1: The research paper focuses on understanding the mechanisms behind changes in synaptic strength, specifically focusing on the CA1 region of the hippocampus []. Long-Term Potentiation (LTP) is a key process in synaptic strengthening. The researchers used a voltage pulse (VP) protocol to mimic the calcium influx triggered by LTP induction. This protocol led to an increase in the amplitude of miniature excitatory postsynaptic currents (mEPSCs), indicating enhanced synaptic strength.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

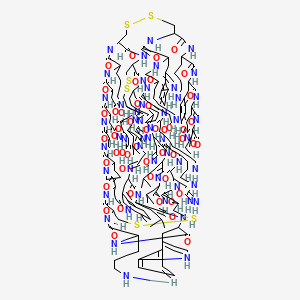
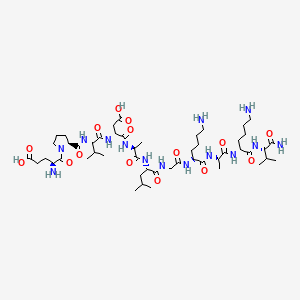
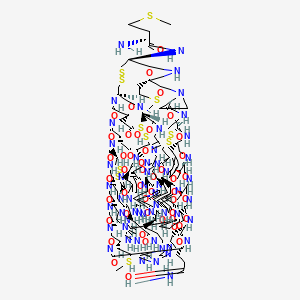
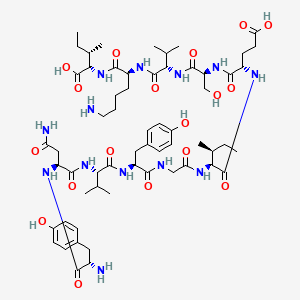
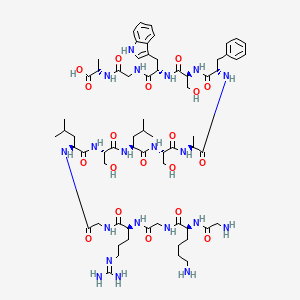
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
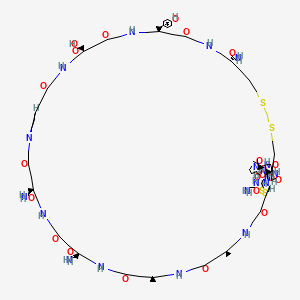
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)
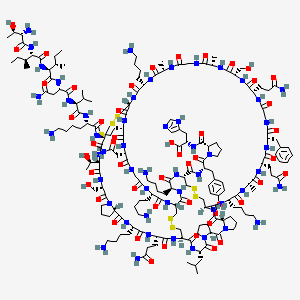
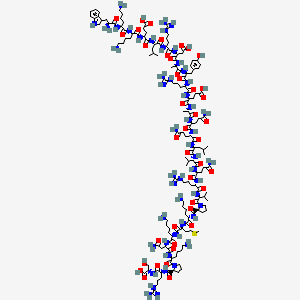
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)
